

# In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

Cat. No.: B1193356

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This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the use of **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5**, a fluorescent labeling reagent. It includes details on its chemical properties, key suppliers, experimental protocols for conjugation, and data visualization to aid in experimental design and execution.

#### **Core Compound Information**

**N-(m-PEG4)-N'-(PEG3-Mal)-Cy5** is a water-soluble, near-infrared fluorescent dye functionalized with a maleimide group. The Cy5 core provides the fluorescent properties, while the polyethylene glycol (PEG) linkers (PEG4 and PEG3) enhance aqueous solubility and provide a spacer arm to minimize steric hindrance between the dye and the target molecule. The maleimide group allows for specific covalent attachment to thiol groups (-SH), commonly found in cysteine residues of proteins and peptides.

#### **Data Presentation: Quantitative Specifications**

The following table summarizes the key quantitative data for **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5**, compiled from various suppliers.



Property	Value	Suppliers Citing Value
Molecular Weight	907.6 g/mol	BroadPharm[1], AxisPharm[2]
Chemical Formula	C49H67CIN4O10	BroadPharm[1], AxisPharm[2]
CAS Number	2839527-02-3	BroadPharm[1]
Purity	≥90% - 98%	AxisPharm[2], BroadPharm[1]
Excitation Max (λex)	646 - 649 nm	BroadPharm[1]
Emission Max (λem)	662 - 667 nm	BroadPharm[1]
Extinction Coefficient	~232,000 cm <sup>-1</sup> M <sup>-1</sup>	BroadPharm[1]
Solubility	Water, DMSO, DMF, DCM	BroadPharm[1]
Storage Conditions	-20°C, protected from light	BroadPharm[1]

#### **Experimental Protocols**

The following protocols provide a general framework for the conjugation of **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5** to thiol-containing molecules, such as proteins or peptides. Optimization may be required for specific applications.

#### **Preparation of Thiol-Containing Protein**

For successful conjugation, it is crucial to ensure that the thiol groups on the protein are available and in their reduced state.

- Buffer Selection: Use a degassed, amine-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or MOPS.[1] Avoid buffers containing thiols (e.g., DTT or β-mercaptoethanol) in the final conjugation step.
- Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[1]
   [3]
- Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.



- Dissolve the protein in the chosen reaction buffer.
- Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[1][3][4] TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.
- Incubate the reaction mixture for 30-60 minutes at room temperature.
- If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or a desalting column before proceeding.

### Preparation of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Solution

- Allow the vial of the maleimide dye to warm to room temperature before opening.
- Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 1-10 mg/mL.[1][3]

#### **Conjugation Reaction**

- Add a 10- to 20-fold molar excess of the dissolved N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 to the
  prepared protein solution.[2][4] The optimal ratio may need to be determined empirically.
- Gently mix the reaction solution and protect it from light.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][2]

#### **Purification of the Labeled Protein**

After the conjugation reaction, it is essential to remove any unreacted dye.

- Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled protein from the free dye. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).[1][5]
- Dialysis: Dialysis can also be used, especially for larger volumes, but may be slower.[1]
- Spin Columns: For smaller scale reactions, commercially available spin columns designed for dye removal are a convenient option.



#### **Determination of Degree of Labeling (DOL)**

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (~649 nm, Amax).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
  - Protein Concentration (M) = [A280 (Amax × CF)] / ε\_protein
    - CF is the correction factor for the dye at 280 nm (typically around 0.05 for Cy5 dyes).
    - ε\_protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:
  - DOL = Amax / (ε dye × Protein Concentration (M))
    - $\epsilon$  dye is the molar extinction coefficient of the Cy5 dye (~232,000 cm<sup>-1</sup>M<sup>-1</sup>).

## Mandatory Visualizations Chemical Reaction Pathway

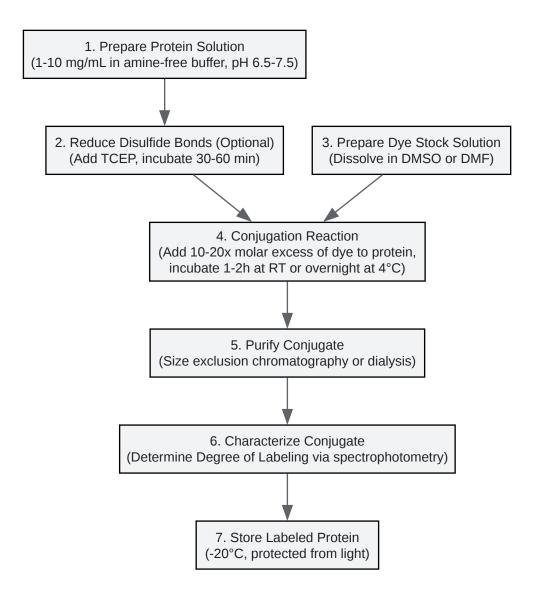
The following diagram illustrates the covalent bond formation between the maleimide group of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 and a thiol group of a target molecule.

Caption: Thiol-Maleimide Conjugation Reaction.

#### **Experimental Workflow**

This diagram outlines the general workflow for labeling a protein with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5.





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Caption: Protein Labeling Workflow.

### **Key Suppliers**

- BroadPharm[1]
- AxisPharm[2]
- MedChemExpress[4]
- Alfa Chemistry



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